chemical structure and properties of tetradecadienoic acid
chemical structure and properties of tetradecadienoic acid
An In-depth Technical Guide to Tetradecadienoic Acid: From Chemical Structure to Therapeutic Potential
Introduction
Tetradecadienoic acid (C14:2) represents a fascinating class of polyunsaturated fatty acids characterized by a 14-carbon backbone and two double bonds. While seemingly simple in its chemical formula, C₁₄H₂₄O₂, the vast number of potential positional and geometric isomers results in a molecule with remarkably diverse biological functions.[1][2] These fatty acids are not merely metabolic intermediates but act as potent signaling molecules, semiochemicals, and promising scaffolds for therapeutic drug design. Their roles range from insect communication, where they serve as critical pheromone components, to human health, with derivatives showing potential in oncology and as biomarkers for drug metabolism.[3][4][5]
This technical guide provides a comprehensive exploration of tetradecadienoic acid for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the causal relationships between chemical structure and biological function, details field-proven experimental methodologies for its study, and grounds all claims in authoritative scientific literature. We will traverse its fundamental chemistry, natural occurrence, and biosynthesis before examining its pharmacological activities and future potential in medicine.
Part 1: Core Chemical Structure and Physicochemical Properties
The Tetradecadienoic Acid Backbone
The fundamental structure of tetradecadienoic acid is a 14-carbon aliphatic chain terminating in a carboxylic acid group. The defining feature is the presence of two carbon-carbon double bonds, the precise location and configuration of which give rise to a multitude of isomers, each with unique chemical and biological properties. The saturated analogue is the well-known myristic acid (tetradecanoic acid).[6]
Isomerism: The Source of Functional Diversity
The functional diversity of tetradecadienoic acid is a direct consequence of its isomerism. Two primary types of isomerism are at play:
-
Positional Isomerism: This refers to the different possible locations of the two double bonds along the 14-carbon chain. For example, the double bonds could be at positions 2 and 4, 5 and 8, or 9 and 11.[1][3][7]
-
Geometric Isomerism (Cis/Trans or E/Z): Each double bond can exist in either a cis (Z) or trans (E) configuration, dramatically altering the molecule's three-dimensional shape. A molecule with two double bonds can therefore exist as four possible geometric isomers: (E,E), (E,Z), (Z,E), and (Z,Z).
The combination of positional and geometric isomerism leads to a large number of distinct molecules, as illustrated in the table below.
Physicochemical Data of Key Isomers
Quantitative data provides a foundation for understanding the behavior of these isomers in biological and experimental systems. The following table summarizes key computed properties for several notable tetradecadienoic acid isomers, sourced from the PubChem database. These parameters are critical for predicting membrane permeability, receptor binding affinity, and metabolic stability.
| Property | (2E,4E)-Tetradecadienoic Acid[1] | (3Z,5E)-Tetradecadienoic Acid[2] | (5Z,8Z)-Tetradecadienoic Acid[8] | (E,E)-10,12-Tetradecadienoic Acid[3] |
| Molecular Formula | C₁₄H₂₄O₂ | C₁₄H₂₄O₂ | C₁₄H₂₄O₂ | C₁₄H₂₄O₂ |
| Molecular Weight | 224.34 g/mol | 224.34 g/mol | 224.34 g/mol | 224.34 g/mol |
| Monoisotopic Mass | 224.17763 Da | 224.17763 Da | 224.17763 Da | 224.17763 Da |
| XLogP3 | 5.5 | 5.1 | 4.4 | ~5.5 (Estimated) |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 | 2 |
| Rotatable Bonds | 10 | 10 | 10 | 9 |
| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų | 37.3 Ų | 37.3 Ų |
Note: XLogP3 is a computed measure of hydrophobicity. A higher value indicates greater lipid solubility.
Caption: Structural diversity arising from positional and geometric isomerism in tetradecadienoic acid.
Part 2: Natural Occurrence, Biosynthesis, and Chemical Synthesis
Natural Sources
Tetradecadienoic acids are predominantly found in the natural world as semiochemicals, particularly as sex pheromones in Lepidoptera (moths and butterflies). For instance, specific isomers of tetradecadienyl acetate (the acetate ester of tetradecadienol) are key components of the sex pheromone blend of the Egyptian cotton leafworm, Spodoptera littoralis.[3] The (Z,E)-9,11 and (E,E)-10,12 isomers are crucial for attracting mates.[3] Beyond insects, certain isomers like (5Z,8Z)-tetradecadienoic acid (also known as Goshuyic acid) have been identified in microorganisms such as Streptomyces toxytricini.[7][8]
Biosynthesis
The biosynthesis of these fatty acids in insects is a well-studied process involving a series of desaturation and chain-shortening reactions starting from common saturated fatty acids. The pathway for moth pheromones typically begins with palmitic acid (C16:0) or myristic acid (C14:0).[9][10] Key enzymatic steps include:
-
Desaturation: Specific desaturase enzymes introduce double bonds at precise locations and with specific stereochemistry (Z or E). For example, a Δ11-desaturase converts a saturated fatty acid into an 11-enoic acid.
-
Chain Shortening: A controlled round of β-oxidation can shorten a C16 fatty acid to a C14 fatty acid.
-
Further Desaturation: A second desaturation event creates the diene system. The interplay between different desaturases is responsible for generating the specific isomers found in the final pheromone blend.[3][9]
Caption: Biosynthesis of a (Z,E)-9,12-tetradecadienoic acid pheromone precursor.[10]
Chemical Synthesis
The unambiguous identification and biological study of tetradecadienoic acid isomers rely on chemical synthesis to provide pure standards. Synthesis also forms the basis for creating novel derivatives for drug development.
This protocol outlines a key step in the synthesis of a hybrid molecule with anticancer activity, demonstrating the modification of a tetradecadienoic acid derivative for therapeutic applications. The goal is to couple the dicarboxylic acid derivative of tetradecadienoic acid to the methyl ester of lithocholic acid.
Objective: To form an ester linkage between methyl lithocholate and (5Z,9Z)-tetradeca-5,9-dienedioic acid.
Materials:
-
Methyl ester of lithocholic acid
-
(5Z,9Z)-tetradeca-5,9-dienedioic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Argon gas
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve the methyl ester of lithocholic acid (1.0 mmol) in anhydrous CH₂Cl₂ (50 mL).
-
Addition of Reagents: To the stirred solution, add (5Z,9Z)-tetradeca-5,9-dienedioic acid (2.0 mmol), followed by EDC·HCl (2.5 mmol) and a catalytic amount of DMAP (0.15 mmol). Causality: EDC is a coupling agent that activates the carboxylic acid group, making it susceptible to nucleophilic attack by the hydroxyl group of lithocholic acid. DMAP serves as a catalyst to accelerate this acylation.
-
Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material (methyl lithocholate) indicates reaction completion.
-
Workup and Purification: Once the reaction is complete, the resulting hybrid molecule is purified using standard chromatographic techniques to yield the final product.
Part 3: Analytical Methodologies
The successful study of tetradecadienoic acids requires robust analytical techniques for their extraction, identification, and quantification from complex biological matrices.
Extraction from Biological Samples
A standard protocol for extracting fatty acid-derived semiochemicals from insect glands is as follows:
-
Gland Excision: Pheromone glands are carefully excised from the source organism (e.g., female moths).
-
Solvent Extraction: The excised glands are immediately submerged in a small volume of a non-polar organic solvent, such as hexane, for at least 30 minutes at room temperature.[10]
-
Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., a fatty acid not present in the sample, like tridecanoic acid) is added.[11]
-
Storage: The resulting extract is stored at -20°C or lower in a sealed vial to prevent degradation and solvent evaporation prior to analysis.[10]
Characterization and Quantification
GC-MS is the gold standard for identifying and quantifying fatty acids. Due to their low volatility, they must first be converted to a more volatile ester, typically a fatty acid methyl ester (FAME).[10][11]
Objective: To identify and quantify tetradecadienoic acid isomers in an extract.
Materials:
-
Sample extract
-
Boron trifluoride (BF₃) in methanol (14% w/v)
-
Hexane
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
GC-MS system with a capillary column suitable for FAMEs (e.g., DB-5ms)
Step-by-Step Methodology:
-
Derivatization to FAMEs: Evaporate the solvent from the sample extract under a gentle stream of nitrogen. Add 1 mL of 14% BF₃-methanol solution. Seal the vial and heat at 60°C for 30 minutes. Causality: BF₃ catalyzes the esterification of the carboxylic acid with methanol, converting the non-volatile fatty acid into its volatile methyl ester derivative, which is necessary for GC analysis.
-
Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of brine to the vial. Vortex thoroughly and allow the layers to separate. Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
GC-MS Injection: Inject 1 µL of the final extract into the GC-MS system.
-
Analysis:
-
Separation: The FAMEs are separated on the GC column based on their boiling points and polarity.
-
Identification: The mass spectrometer generates a unique fragmentation pattern (mass spectrum) for each eluting compound. This spectrum is compared against spectral libraries (e.g., NIST) and the retention time and spectrum of a synthesized authentic standard for unambiguous identification.[10]
-
Quantification: The amount of each isomer is determined by comparing its peak area to that of the internal standard and referencing a calibration curve created with known concentrations of synthetic standards.[10]
-
Caption: A typical experimental workflow for the identification of biologically active pheromones.[10]
Part 4: Biological Activity and Drug Development Potential
The diverse structures of tetradecadienoic acid isomers translate into a wide array of biological functions and therapeutic possibilities.
Anti-virulence and Antimicrobial Activity
While research on dienoic acids is emerging, studies on their saturated counterpart, myristic acid (C14:0), provide important insights. Myristic acid has been shown to possess anti-virulence properties against the opportunistic pathogen Pseudomonas aeruginosa in vitro by reducing the production of virulence factors like pyocyanin.[12] However, in a complex in vivo model, it paradoxically increased the pathogenicity, highlighting the critical need to test compounds in relevant biological systems.[12] This dual activity underscores the complexity of fatty acid signaling and suggests that unsaturated derivatives could have distinct and potentially more favorable therapeutic profiles.
Anticancer Potential
Synthetic derivatives of tetradecadienoic acid have shown significant promise in oncology. A study involving hybrid molecules of (5Z,9Z)-tetradeca-5,9-dienedioic acid and lithocholic acid revealed potent inhibitory activity against human topoisomerase I, an essential enzyme for DNA replication in cancer cells.[4] The activity of these compounds was 2-4 times higher than that of camptothecin, a known topoisomerase I inhibitor used in chemotherapy. Furthermore, these molecules were shown to be potent inducers of apoptosis (programmed cell death) in multiple human cancer cell lines, including HeLa and Jurkat cells.[4]
Caption: Proposed mechanism of anticancer action for a synthetic tetradecadienoic acid derivative.[4]
Application as a Clinical Biomarker
The dicarboxylic acid version, tetradecanedioic acid, has been identified as an endogenous metabolite that can serve as a biomarker for the activity of organic anion-transporting polypeptides (OATPs).[5][13] OATPs are membrane transporters crucial for the uptake of many drugs into cells. Therefore, monitoring levels of tetradecanedioic acid could provide a minimally invasive method to assess OATP function and predict potential drug-drug interactions, a significant concern in clinical pharmacology.[13]
Conclusion and Future Outlook
Tetradecadienoic acid is a molecule of profound duality. In nature, its isomers orchestrate complex behaviors like insect mating, while in the laboratory, they provide a versatile platform for chemical innovation. The journey from identifying a pheromone in an insect to designing a topoisomerase inhibitor for cancer therapy showcases the immense potential held within this class of fatty acids.
For researchers and drug developers, the path forward is rich with opportunity. Future research should focus on:
-
Isomer-Specific Bioactivity: Systematically synthesizing and screening a wider range of positional and geometric isomers to create a comprehensive structure-activity relationship (SAR) database.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by the most active isomers.
-
Pharmacokinetic Optimization: Improving the drug-like properties (e.g., stability, solubility, bioavailability) of promising lead compounds through medicinal chemistry.
By continuing to unravel the chemical and biological complexities of tetradecadienoic acid, the scientific community can harness its potential to develop next-generation therapeutics and diagnostics.
References
-
Synthesis of gem-Dideuterated Tetradecanoic Acids and Their Use in Investigating the Enzymatic Transformation of (Z)-11-Tetradecenoic Acid into (E,E)-10,12-Tetradecadienoic Acid. (2001). ACS Publications. [Link]
-
Tetradecadienoic acid | C14H24O2 | CID 53438082. PubChem, National Institutes of Health. [Link]
-
3Z,5E-tetradecadienoic acid | C14H24O2 | CID 5312406. PubChem, National Institutes of Health. [Link]
-
Synthesis of gem -Dideuterated Tetradecanoic Acids and Their Use in Investigating the Enzymatic Transformation of ( Z )-11-Tetradecenoic Acid into ( E , E )-10,12-Tetradecadienoic Acid | Request PDF. ResearchGate. [Link]
-
TETRADECANEDIOIC ACID. Ataman Kimya. [Link]
-
5,8-Tetradecadienoic acid | C14H24O2 | CID 5312408. PubChem, National Institutes of Health. [Link]
-
5,8-Tetradecadienoic acid, (Z,Z)- | C14H24O2 | CID 5312409. PubChem, National Institutes of Health. [Link]
-
Synthesis and Anticancer Activity of Hybrid Molecules Based on Lithocholic and (5Z,9Z)-Tetradeca-5,9-dienedioic Acids Linked via Mono(di,tri,tetra)ethylene Glycol and α,ω-Diaminoalkane Units. (2021). MDPI. [Link]
-
Tetradecanedioic acid. Wikipedia. [Link]
-
Tetradecanedioic acid. NIST WebBook. [Link]
-
6,9-tetradecadienoic acid (C14H24O2). PubChemLite. [Link]
-
Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. (2021). Frontiers in Microbiology. [Link]
-
Tetradecanoic acid. NIST WebBook. [Link]
-
Tetradecanoic Acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
-
Chemical Properties of Tetradecanoic acid (CAS 544-63-8). Cheméo. [Link]
-
Tetradecanedioic acid | C14H26O4 | CID 13185. PubChem, National Institutes of Health. [Link]
-
Showing Compound (Z,Z)-5,8-Tetradecadienoic acid (FDB018642). FooDB. [Link]
-
The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. (2020). MDPI. [Link]
-
Showing Compound (Z,Z)-5,8-Tetradecadienoic acid (CHEM032460). ContaminantDB. [Link]
-
Inside epoxyeicosatrienoic acids and cardiovascular disease. (2014). Frontiers in Pharmacology. [Link]
Sources
- 1. Tetradecadienoic acid | C14H24O2 | CID 53438082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3Z,5E-tetradecadienoic acid | C14H24O2 | CID 5312406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Anticancer Activity of Hybrid Molecules Based on Lithocholic and (5Z,9Z)-Tetradeca-5,9-dienedioic Acids Linked via Mono(di,tri,tetra)ethylene Glycol and α,ω-Diaminoalkane Units [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. larodan.com [larodan.com]
- 7. 5,8-Tetradecadienoic acid | C14H24O2 | CID 5312408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5,8-Tetradecadienoic acid, (Z,Z)- | C14H24O2 | CID 5312409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]
- 12. Frontiers | Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model [frontiersin.org]
- 13. Tetradecanedioic acid | Endogenous Metabolite | TargetMol [targetmol.com]
